Dimethyl Octafluoroadipate

Descripción general

Descripción

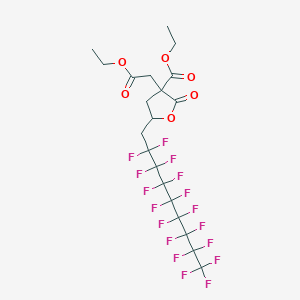

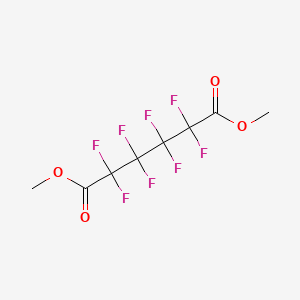

Dimethyl Octafluoroadipate is a chemical compound with the molecular formula C8H6F8O4 . It is used in the characterization of aerogels with hybrid organo-inorganic 3D network structure based on polyfluorinated diacids .

Molecular Structure Analysis

The molecular structure of Dimethyl Octafluoroadipate consists of 25 bonds in total; 19 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .Physical And Chemical Properties Analysis

Dimethyl Octafluoroadipate is a liquid at 20 degrees Celsius . It has a molecular weight of 318.12 . The boiling point is 123 °C/50 mmHg , and the flash point is 71 °C . The specific gravity at 20/20 is 1.55 , and the refractive index is 1.35 .Aplicaciones Científicas De Investigación

Dimethyl Octafluoroadipate: A Comprehensive Analysis of Scientific Research Applications:

Synthesis of Fluorinated Polyesters

Dimethyl Octafluoroadipate (DMOFA) is utilized in the synthesis of fluorinated polyesters. These materials are known for their enhanced chemical resistance and thermal stability, making them suitable for advanced material science applications .

Proteomics Research

As a biochemical, DMOFA is used in proteomics research to study protein interactions and functions. Its unique properties may aid in the analysis of protein structures and dynamics .

Chemical Synthesis

DMOFA serves as a reagent in various chemical synthesis processes due to its reactivity and stability under different conditions, contributing to the development of new compounds and materials .

Chromatography

In chromatography, DMOFA can be used as a standard or reference compound due to its distinct chemical structure, assisting in the separation and analysis of complex mixtures .

Analytical Applications

The compound’s well-defined physical and chemical properties make it an excellent candidate for analytical applications, where precise measurements are crucial .

Material Science Research

DMOFA’s unique fluorinated structure is explored in material science research for developing new materials with specific desired properties such as hydrophobicity or durability .

Safety and Hazards

Dimethyl Octafluoroadipate is classified as a combustible liquid (H227) . It is advised to avoid breathing its mist, gas, or vapours and avoid contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Mecanismo De Acción

Target of Action

This compound is a polymeric fluorinated compound that is used as a matrix polymer in thermal systems . .

Result of Action

It’s known that this compound is used as a matrix polymer in thermal systems , suggesting that it may have some influence on the physical properties of these systems.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s also insoluble and sinks in water . These properties could potentially influence how the compound interacts with its environment and its overall efficacy.

Propiedades

IUPAC Name |

dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F8O4/c1-19-3(17)5(9,10)7(13,14)8(15,16)6(11,12)4(18)20-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXVIIILXUOEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371849 | |

| Record name | Dimethyl perfluorohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl Octafluoroadipate | |

CAS RN |

3107-98-0 | |

| Record name | Dimethyl perfluorohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3107-98-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the size of Dimethyl Octafluoroadipate influence its reactivity in polyester synthesis?

A1: Research indicates that the size of the starting monomers significantly impacts the reaction conversion rates in polyester synthesis. [] Specifically, Dimethyl Octafluoroadipate, being a larger monomer compared to Dimethyl Tetrafluorosuccinate, leads to lower reaction conversion rates. [] This suggests that steric hindrance imposed by the larger size of Dimethyl Octafluoroadipate might hinder its reactivity with ethylene glycol.

Q2: What role does ultrasound play in polyester synthesis involving Dimethyl Octafluoroadipate?

A2: Ultrasound plays a crucial role in enhancing the synthesis of polyesters using Dimethyl Octafluoroadipate and ethylene glycol. [] Studies show that employing ultrasound during the reaction significantly increases conversion rates, with an observed increase of approximately 20% compared to reactions conducted without ultrasound. [] This improvement is particularly noticeable with larger monomers like Dimethyl Octafluoroadipate and Dimethyl Hexafluoroglutarate, suggesting that ultrasound aids in overcoming the steric hindrance associated with these monomers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1333718.png)